![molecular formula C13H15BrO2 B7940576 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one](/img/structure/B7940576.png)
1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one is an organic compound characterized by the presence of a bromine atom, a cyclobutylmethoxy group, and a phenyl ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound followed by the introduction of the cyclobutylmethoxy group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclobutylmethanol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutylmethoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activities, or alteration of cellular signaling processes.
Comparison with Similar Compounds
- 1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one
- 1-[5-Bromo-2-methoxyphenyl]ethan-1-one
- 1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one
Comparison: 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[5-bromo-2-(cyclobutylmethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-9(15)12-7-11(14)5-6-13(12)16-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWBDWNPPILCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
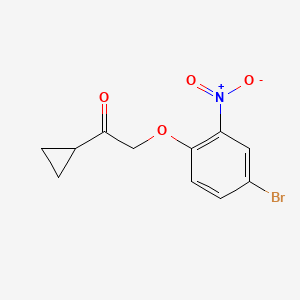
![1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7940501.png)
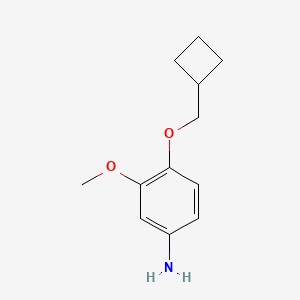
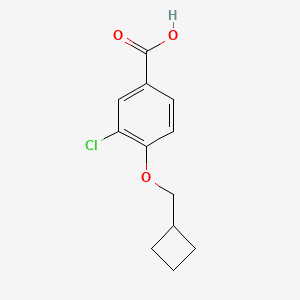
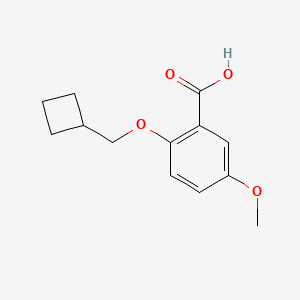
![(Cyclobutylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B7940551.png)
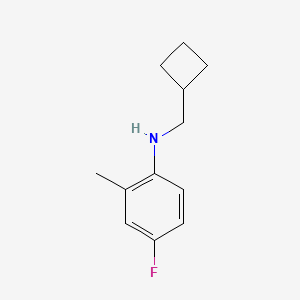
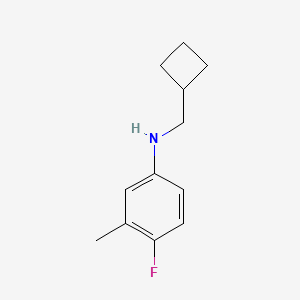
![(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine](/img/structure/B7940572.png)
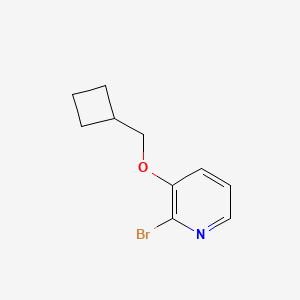
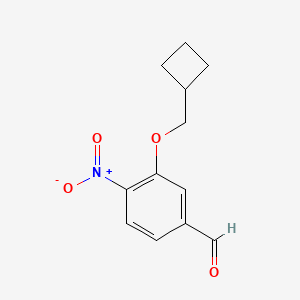

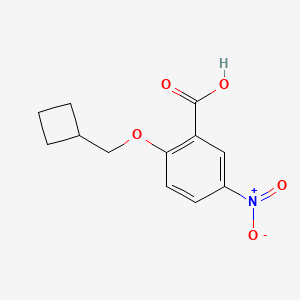
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B7940604.png)
